(3R)-Hydroxyquinidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

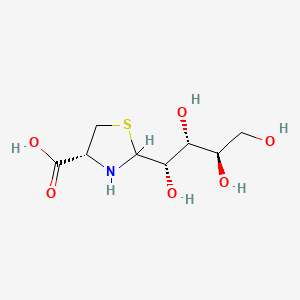

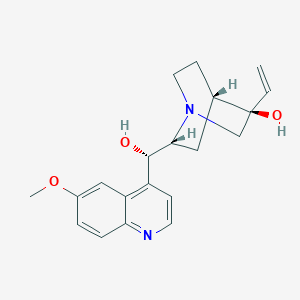

(3R)-Hydroxychinidin: ist ein Stereoisomer von Chinidin, einem Alkaloid, das aus der Rinde des Chinarindenbaums gewonnen wird. Diese Verbindung ist für ihre bedeutenden pharmakologischen Eigenschaften bekannt, insbesondere bei der Behandlung von Herzrhythmusstörungen. Das Vorhandensein einer Hydroxylgruppe an der dritten Position im Chinidinmolekül unterscheidet (3R)-Hydroxychinidin von seiner Stammverbindung und verstärkt seine biologische Aktivität und Spezifität.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von (3R)-Hydroxychinidin beinhaltet typischerweise die stereoselektive Hydroxylierung von Chinidin. Dieser Prozess kann durch Cytochrom-P450-Enzyme, insbesondere CYP3A4, katalysiert werden, die die Addition einer Hydroxylgruppe an der dritten Position des Chinidinmoleküls ermöglichen . Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel wie Ethanol oder Chloroform, und der Prozess wird unter kontrollierter Temperatur und pH-Wert durchgeführt, um die gewünschte Stereochemie zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von (3R)-Hydroxychinidin die großtechnische Extraktion von Chinidin aus Chinarindenrinde, gefolgt von chemischer Modifikation. Der Hydroxylierungsprozess ist für hohe Ausbeute und Reinheit optimiert und verwendet häufig Biokatalysatoren oder chemische Katalysatoren, um die gewünschte Transformation effizient zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: (3R)-Hydroxychinidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton zu bilden, wodurch sich die pharmakologischen Eigenschaften der Verbindung ändern.

Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen und sie wieder zu Chinidin zu machen.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen, wie Halogene oder Alkylgruppen, substituiert werden, um Derivate mit unterschiedlichen biologischen Aktivitäten zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid unter wasserfreien Bedingungen.

Substitution: Halogenierungsmittel wie Thionylchlorid oder Alkylierungsmittel unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Bildung von Chinidinon.

Reduktion: Bildung von Chinidin.

Substitution: Bildung verschiedener Chinidin-Derivate mit veränderten pharmakologischen Profilen.

Wissenschaftliche Forschungsanwendungen

(3R)-Hydroxychinidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als chiraler Baustein bei der Synthese komplexer organischer Moleküle.

Biologie: Untersuchung seiner Auswirkungen auf Ionenkanäle und zelluläre Signalwege.

Medizin: Untersuchung seines Potenzials bei der Behandlung von Herzrhythmusstörungen und anderen Herz-Kreislauf-Erkrankungen.

Industrie: Verwendung bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in der analytischen Chemie

Wirkmechanismus

Der primäre Wirkmechanismus von (3R)-Hydroxychinidin beinhaltet die Hemmung schneller, nach innen gerichteter Natriumströme (I Na) in Herzmuskelzellen. Diese Hemmung verlängert die Aktionspotenzialdauer und reduziert die Automatisierung, wodurch der Herzrhythmus stabilisiert wird. Zusätzlich blockiert (3R)-Hydroxychinidin langsame, nach innen gerichtete Kalziumströme (I Ca) und verzögerte Kalium-Rektifizierungsströme (I Kr und I Ks), was zu seinen antiarrhythmischen Wirkungen beiträgt .

Wirkmechanismus

The primary mechanism of action of (3R)-hydroxy Quinidine involves the inhibition of fast inward sodium currents (I Na) in cardiac cells. This inhibition prolongs the action potential duration and reduces automaticity, thereby stabilizing the cardiac rhythm. Additionally, (3R)-hydroxy Quinidine blocks slow inward calcium currents (I Ca) and delayed potassium rectifier currents (I Kr and I Ks), further contributing to its antiarrhythmic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Chinidin: Die Stammverbindung, die hauptsächlich als Antiarrhythmikum eingesetzt wird.

Chinin: Ein Isomer von Chinidin, das für seine antimalaria-Eigenschaften bekannt ist.

Cinchonidin: Ein weiteres Chinarindenalkaloid mit ähnlichen pharmakologischen Wirkungen.

Cinchonin: Eine verwandte Verbindung mit weniger ausgeprägter biologischer Aktivität.

Einzigartigkeit: (3R)-Hydroxychinidin ist einzigartig durch das Vorhandensein der Hydroxylgruppe an der dritten Position, die seine Spezifität und Wirksamkeit als Antiarrhythmikum verstärkt. Diese Modifikation ermöglicht gezieltere Interaktionen mit Ionenkanälen und reduziert die Wahrscheinlichkeit von Nebenwirkungen im Vergleich zu seiner Stammverbindung .

Eigenschaften

IUPAC Name |

(3R,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRUJCFCZKMFMB-XVVDYKMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@]4(C=C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What analytical methods are used to measure (3R)-Hydroxyquinidine concentrations in biological samples?

A1: The research paper describes a reverse-phase high-performance liquid chromatography (HPLC) method for quantifying this compound in plasma. [] This technique involves:

Q2: What are the key pharmacokinetic differences observed between (3R)-Hydroxydihydroquinidine and 3S-hydroxyquinidine in dogs?

A2: The study found significant differences in the pharmacokinetic profiles of the two hydroxylated quinidine analogs after both intravenous and oral administration to dogs. [] Specifically, (3R)-Hydroxydihydroquinidine exhibited a significantly longer terminal half-life, a lower terminal rate constant, and a lower total clearance compared to 3S-hydroxyquinidine. [] These findings suggest that the two compounds, despite their structural similarities, are handled differently by the dog's body in terms of absorption, distribution, metabolism, and excretion.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate](/img/structure/B1140769.png)

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/new.no-structure.jpg)